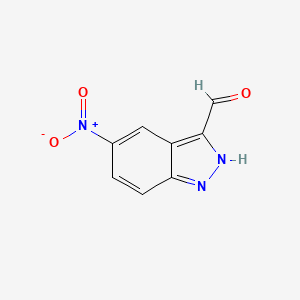

5-nitro-1H-indazole-3-carbaldehyde

Vue d'ensemble

Description

5-nitro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C9H6N2O3 It is a derivative of indazole, a bicyclic heterocycle that is structurally related to indole

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-1H-indazole-3-carbaldehyde typically involves the nitration of 1H-indazole-3-carbaldehyde. One common method is the reaction of 1H-indazole-3-carbaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at low temperatures to control the nitration process and avoid over-nitration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, concentration, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the nitration process .

Analyse Des Réactions Chimiques

Types of Reactions

5-nitro-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Condensation: Primary amines or hydrazines in the presence of a catalyst or under reflux conditions.

Major Products Formed

Reduction: 5-amino-1H-indazole-3-carbaldehyde.

Substitution: Various substituted indazole derivatives.

Condensation: Schiff bases or hydrazones.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

5-Nitro-1H-indazole-3-carbaldehyde is primarily recognized for its potential as a bioactive compound. Indazole derivatives, including this compound, have been studied for their ability to act as kinase inhibitors, which are crucial in the development of treatments for various cancers and other diseases.

Kinase Inhibition

Research indicates that indazole derivatives can serve as effective inhibitors of tyrosine and threonine kinases. These enzymes are often implicated in cancer progression, making their inhibition a target for therapeutic intervention. The synthesis of this compound allows for the creation of polyfunctionalized indazoles that exhibit enhanced biological activity against these kinases .

Antibacterial and Anticancer Activity

Studies have shown that derivatives of this compound possess antibacterial properties against Gram-positive bacteria and exhibit cytotoxic effects against various cancer cell lines, including mouse lymphocytic leukemia and Jurkat-T-cell leukemia . These findings suggest that the compound could be developed into a therapeutic agent for treating infections and cancers.

Synthesis and Derivatives

The synthesis of this compound is achieved through the nitration of indazole, followed by formylation. This compound serves as a versatile intermediate for synthesizing other biologically active derivatives. For instance, it can be transformed into various substituted indazoles that may display improved pharmacological properties .

Analytical Chemistry Applications

In addition to its medicinal applications, this compound has utility in analytical chemistry. It can be employed as a standard in quantitative analysis due to its distinct spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The compound has been characterized using NMR spectroscopy, which provides insights into its structure and purity. Quantitative NMR methods have been developed to determine drug-like properties of compounds similar to this compound, highlighting its importance in pharmaceutical research .

Case Study: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various indazole derivatives, including those derived from this compound. The results indicated significant cytotoxic effects on cancer cell lines with IC50 values indicating potent activity at low concentrations .

Case Study: Kinase Inhibition Mechanism

Another research effort focused on elucidating the mechanism by which indazole derivatives inhibit kinase activity. The study demonstrated that this compound effectively binds to the ATP-binding site of specific kinases, thereby blocking their activity and preventing cancer cell proliferation .

Mécanisme D'action

The mechanism of action of 5-nitro-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-indazole-3-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-amino-1H-indazole-3-carbaldehyde: The amino group provides different reactivity and biological activity compared to the nitro group.

5-nitroindole-3-carbaldehyde: Similar structure but with an indole core instead of an indazole core.

Uniqueness

5-nitro-1H-indazole-3-carbaldehyde is unique due to the presence of both the nitro and aldehyde functional groups on the indazole core. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and development.

Activité Biologique

5-Nitro-1H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

- Molecular Formula : C₉H₆N₂O₃

- Molecular Weight : 178.15 g/mol

- Appearance : Yellow solid

- Melting Point : Approximately 161-162°C

This compound primarily functions as a kinase inhibitor. Its mechanism involves:

- Enzyme Interaction : The compound interacts with various enzymes, notably inhibiting nitric oxide synthase (NOS), which is crucial for nitric oxide production, affecting numerous physiological processes.

- Reactive Oxygen Species Generation : The nitro group in the compound can generate reactive oxygen species (ROS), contributing to its cytotoxic effects on cells .

- Cell Signaling Modulation : It influences key signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- The compound has shown potential in inhibiting cancer cell lines through its action on specific kinases and by inducing apoptosis via ROS generation .

- A study demonstrated that derivatives of this compound could significantly reduce parasitemia in trypanosomiasis models, indicating its potential as an antiprotozoal agent .

- Antimicrobial Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Study :

-

Antimicrobial Evaluation :

- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating moderate antimicrobial activity.

Propriétés

IUPAC Name |

5-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-8-6-3-5(11(13)14)1-2-7(6)9-10-8/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUPPLXBIXJRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613289 | |

| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677702-36-2 | |

| Record name | 5-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.